molecular formula C11H12N2 B14606654 3-(Benzylamino)but-2-enenitrile CAS No. 59333-53-8

3-(Benzylamino)but-2-enenitrile

Katalognummer: B14606654
CAS-Nummer: 59333-53-8
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: BYRVBQQUFLOHRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzylamino)but-2-enenitrile is an organic compound that features a benzylamino group attached to a but-2-enenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Benzylamino)but-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of benzylamine with but-2-enenitrile under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to efficient and scalable production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylamino)but-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Benzylamino)but-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 3-(Benzylamino)but-2-enenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in various catalytic cycles, facilitating the formation of desired products through intermediate stages.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(N-acetyl-N-benzylamino)-2-formylprop-2-enenitrile: This compound shares a similar structure but includes an acetyl group, which affects its reactivity and applications.

    2-benzoyl-3-heteroaromaticprop-2-enenitriles: These compounds have a benzoyl group and are used in different synthetic applications.

Uniqueness

3-(Benzylamino)but-2-enenitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Eigenschaften

CAS-Nummer

59333-53-8

Molekularformel

C11H12N2

Molekulargewicht

172.23 g/mol

IUPAC-Name

3-(benzylamino)but-2-enenitrile

InChI

InChI=1S/C11H12N2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-7,13H,9H2,1H3

InChI-Schlüssel

BYRVBQQUFLOHRK-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC#N)NCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.